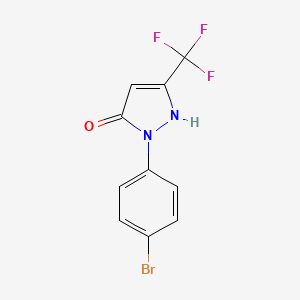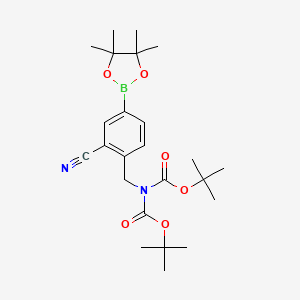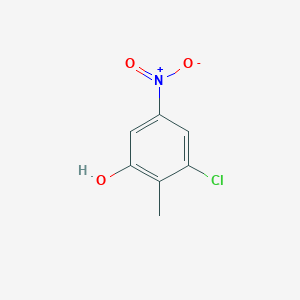![molecular formula C15H15N5 B15365588 6-(2,6-Dimethylphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B15365588.png)
6-(2,6-Dimethylphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class This compound features a pyrimidine ring fused to a pyridine ring, with a 2,6-dimethylphenyl group attached at the 6-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- typically involves multiple steps, starting with the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester. This is followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl. The reaction conditions are crucial to ensure the formation of the desired pyrimidine ring structure.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- is studied for its potential biological activity. It has shown promise as an anticancer agent, inhibiting the growth of cancer cells in vitro.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its versatility and reactivity make it a valuable tool for medicinal chemists.
作用机制
The mechanism by which Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- exerts its effects involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to the suppression of tumor growth. The exact molecular pathways and targets are still under investigation.
相似化合物的比较
Pyrido[2,3-d]pyrimidin-5-one
Pyrido[2,3-d]pyrimidin-7-one
6-(2,6-Dimethoxypyridin-3-yl)pyrido[2,3-d]pyrimidine-2,7-diamine
Uniqueness: Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- is unique due to its specific substitution pattern and the presence of the 2,6-dimethylphenyl group, which influences its chemical reactivity and biological activity. This distinguishes it from other pyrido[2,3-d]pyrimidine derivatives, making it a valuable compound in medicinal chemistry.
属性
分子式 |
C15H15N5 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC 名称 |
6-(2,6-dimethylphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine |
InChI |
InChI=1S/C15H15N5/c1-8-4-3-5-9(2)12(8)11-6-10-7-18-15(17)20-14(10)19-13(11)16/h3-7H,1-2H3,(H4,16,17,18,19,20) |
InChI 键 |
LSHICSIXTRDLPS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)C2=C(N=C3C(=C2)C=NC(=N3)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B15365505.png)

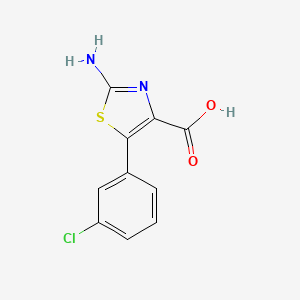

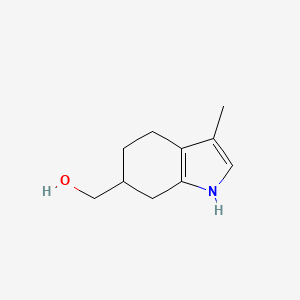
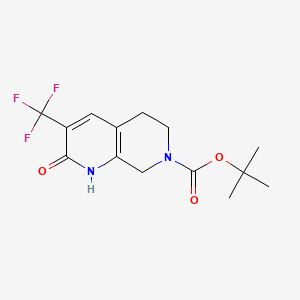
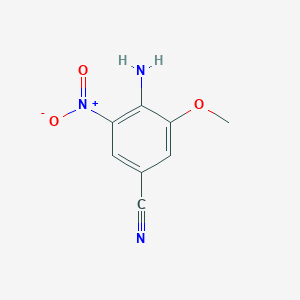

![2-[(2-Chloro-1H-benzimidazol-6-yl)amino]benzoic acid](/img/structure/B15365554.png)
![3-Iodo-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15365557.png)
